molecular formula C17H20N2O B13696394 2-cyano-2-cycloheptylidene-N-(2-methylphenyl)acetamide

2-cyano-2-cycloheptylidene-N-(2-methylphenyl)acetamide

Cat. No.: B13696394
M. Wt: 268.35 g/mol
InChI Key: WZIDIJYCMKDKHW-UHFFFAOYSA-N
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Description

2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyano group, a cycloheptylidene moiety, and an o-tolyl group attached to an acetamide backbone. This compound is of interest due to its potential biological activities and its role as a precursor in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide involves its interaction with molecular targets through its functional groups. The cyano and carbonyl groups can form interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide is unique due to the presence of the o-tolyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a precursor for synthesizing novel compounds with specific properties .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

2-cyano-2-cycloheptylidene-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H20N2O/c1-13-8-6-7-11-16(13)19-17(20)15(12-18)14-9-4-2-3-5-10-14/h6-8,11H,2-5,9-10H2,1H3,(H,19,20)

InChI Key

WZIDIJYCMKDKHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=C2CCCCCC2)C#N

Origin of Product

United States

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